molecular formula C8H12O4 B1616793 1-(Carboxymethyl)cyclopentanecarboxylic acid CAS No. 62953-73-5

1-(Carboxymethyl)cyclopentanecarboxylic acid

Cat. No.: B1616793
CAS No.: 62953-73-5
M. Wt: 172.18 g/mol
InChI Key: DJUIQOUBGNHWPP-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)cyclopentanecarboxylic acid is an organic compound with the chemical formula C9H14O4. It is a white crystalline solid that is soluble in water. This compound is known for its unique structure, which includes a cyclopentane ring substituted with carboxymethyl and carboxylic acid groups. It has various applications in scientific research and industry due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Carboxymethyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with chloroacetic acid in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the palladium-catalyzed hydrocarboxylation of cyclopentene, which involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The palladium-catalyzed hydrocarboxylation method is often preferred for its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Carboxymethyl)cyclopentanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The cyclopentane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(Carboxymethyl)cyclopentanecarboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups on a cyclopentane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(carboxymethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-6(10)5-8(7(11)12)3-1-2-4-8/h1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUIQOUBGNHWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293064
Record name 1-(carboxymethyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62953-73-5
Record name MLS002694737
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(carboxymethyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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